molecular formula C18H12ClF3N2O2 B3016225 Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate CAS No. 1207057-47-3

Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate

Cat. No.: B3016225
CAS No.: 1207057-47-3
M. Wt: 380.75
InChI Key: DJHYKVHYZPFXKR-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate is a synthetically designed quinoline derivative of significant interest in medicinal chemistry and drug discovery research. This high-purity compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. The quinoline scaffold is a privileged structure in pharmacology, known for its diverse biological activities. Quinoline-based compounds have demonstrated substantial therapeutic potential, particularly as anti-malarial and anti-cancer agents . The specific molecular architecture of this compound integrates key pharmacophoric elements: a 6-chloro substituent on the quinoline ring and a 4-anilino group bearing a metabolically stable trifluoromethyl moiety at the meta-position. The inclusion of chlorine atoms is a well-established strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates; more than 250 FDA-approved drugs contain chlorine . The presence of the trifluoromethyl group is often associated with enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. Researchers can leverage this compound as a critical building block or a reference standard in the synthesis and biological evaluation of novel therapeutic agents. Its structure aligns with modern drug design principles, making it a valuable tool for probing structure-activity relationships (SAR), investigating mechanisms of action, and developing new candidates for a range of diseases.

Properties

IUPAC Name

methyl 6-chloro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N2O2/c1-26-17(25)16-9-15(13-8-11(19)5-6-14(13)24-16)23-12-4-2-3-10(7-12)18(20,21)22/h2-9H,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHYKVHYZPFXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Amination with Trifluoromethylphenylamine: The 4-position of the quinoline core is then aminated using 3-(trifluoromethyl)aniline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

    Esterification: Finally, the carboxylate ester group is introduced through an esterification reaction using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the nitro or carbonyl groups.

    Substitution: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, palladium catalysts

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives with various functional groups

Scientific Research Applications

Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline core allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the trifluoromethylphenylamino group enhances its binding affinity to certain proteins, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between the target compound and analogous quinoline derivatives:

Compound Name Substituents Molecular Weight Key Features
Target Compound 6-Cl, 4-(3-CF3PhNH), 2-COOCH3 ~380.75* Amino group for H-bonding; CF3 for lipophilicity
Methyl 6-methoxy-2-arylquinoline-4-carboxylate 6-OCH3, 2-Ar, 4-COOCH3 Varies Methoxy increases electron density; potential P-glycoprotein inhibition
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate 6-Cl, 2-oxo, 4-Ph, dihydro ring 327.75 Dihydro structure reduces aromaticity; oxo group alters reactivity
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate 4-Cl, 6-CH3, 2-CF3, 3-COOCH3 303.66 Chloro at position 4; lacks amino group, reducing H-bond potential
Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate 4-Cl, 2-CF3, 6-COOCH2CH3 303.66 Ethyl ester; chloro and CF3 at positions 4 and 2 alter electronic effects

*Estimated based on molecular formula C18H12ClF3N2O2.

Research Findings and Implications

  • Electronic Effects : Chloro substituents at position 6 (target) vs. methoxy () create distinct electronic profiles, influencing charge distribution and binding affinity.
  • Hydrogen Bonding: The amino group in the target compound offers H-bond donor/acceptor sites absent in analogues like Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate .

Biological Activity

Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will delve into its synthesis, biological mechanisms, and specific research findings, including case studies and data tables that illustrate its efficacy against various diseases.

Chemical Structure and Synthesis

The compound belongs to the quinoline family, characterized by the presence of a chloro group, a trifluoromethyl group, and an amino group attached to a quinoline core. The synthesis typically involves multiple steps:

  • Starting Materials : The synthesis usually begins with commercially available anilines and quinoline derivatives.
  • Reagents : Common reagents include palladium on carbon as a catalyst and solvents like dimethylformamide (DMF).
  • Reaction Conditions : The reaction is often conducted under reflux conditions to facilitate the formation of the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a series of quinoline derivatives were tested for their antiproliferative activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects, with IC50 values in the micromolar range:

CompoundCaco-2 IC50 (µM)HCT-116 IC50 (µM)
1637.48.9
1850.93.3
1917.05.3
2118.94.9

These findings suggest that modifications to the quinoline structure can enhance biological activity, particularly against cancer cell lines .

The mechanism by which this compound exerts its anticancer effects appears to involve modulation of key signaling pathways:

  • PI3K/AKT Pathway : Studies indicate that this compound may inhibit the PI3K/AKT signaling pathway, which is crucial in regulating cell growth and survival. Treatment with specific derivatives resulted in decreased expression of PI3K and AKT genes while increasing pro-apoptotic gene BAD expression .

Antimalarial Activity

In addition to its anticancer properties, some studies have explored the antimalarial potential of quinoline derivatives, including those similar to this compound). For example, certain chlorinated arylvinylquinolines demonstrated potent activity against Plasmodium falciparum strains, suggesting a broader therapeutic application for this class of compounds .

Case Studies

  • Antiproliferative Activity : A study on a series of synthesized quinolone derivatives showed varying degrees of activity against different cancer cell lines, emphasizing the importance of structural modifications in enhancing efficacy .
  • Antimalarial Efficacy : Research indicated that fluorinated analogues exhibited significantly improved antiplasmodial activity compared to their non-fluorinated counterparts, highlighting the role of specific functional groups in enhancing biological activity .

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